molecular formula C13H12N4O3 B6123815 1-(2-hydroxyphenyl)ethanone (3-nitro-2-pyridinyl)hydrazone

1-(2-hydroxyphenyl)ethanone (3-nitro-2-pyridinyl)hydrazone

Cat. No. B6123815
M. Wt: 272.26 g/mol
InChI Key: AKQJSENXROREAO-DHDCSXOGSA-N
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Description

1-(2-hydroxyphenyl)ethanone (3-nitro-2-pyridinyl)hydrazone, also known as HPEH, is a synthetic chelator that is used in various scientific research applications. It is a bidentate ligand that is capable of binding with metal ions such as iron, copper, and zinc. HPEH has been studied extensively for its potential use in treating various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

Mechanism of Action

1-(2-hydroxyphenyl)ethanone (3-nitro-2-pyridinyl)hydrazone exerts its biological effects by chelating metal ions such as iron, copper, and zinc. Metal ions play a critical role in various biological processes, including DNA synthesis, protein synthesis, and enzyme activity. 1-(2-hydroxyphenyl)ethanone (3-nitro-2-pyridinyl)hydrazone binds with metal ions, thereby reducing their availability for biological processes. This results in a reduction in oxidative stress and inflammation, which are key factors in the development of various diseases.
Biochemical and Physiological Effects
1-(2-hydroxyphenyl)ethanone (3-nitro-2-pyridinyl)hydrazone has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are key factors in the development of various diseases. 1-(2-hydroxyphenyl)ethanone (3-nitro-2-pyridinyl)hydrazone has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, 1-(2-hydroxyphenyl)ethanone (3-nitro-2-pyridinyl)hydrazone has neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-hydroxyphenyl)ethanone (3-nitro-2-pyridinyl)hydrazone in lab experiments include its ability to chelate metal ions and reduce oxidative stress and inflammation. This makes it a useful tool for studying various biological processes and diseases. The limitations of using 1-(2-hydroxyphenyl)ethanone (3-nitro-2-pyridinyl)hydrazone in lab experiments include its potential toxicity and the need for careful handling due to its reactive nature.

Future Directions

There are several future directions for the study of 1-(2-hydroxyphenyl)ethanone (3-nitro-2-pyridinyl)hydrazone. One potential direction is the development of 1-(2-hydroxyphenyl)ethanone (3-nitro-2-pyridinyl)hydrazone-based therapies for the treatment of cancer, neurodegenerative disorders, and cardiovascular diseases. Another potential direction is the study of 1-(2-hydroxyphenyl)ethanone (3-nitro-2-pyridinyl)hydrazone's mechanisms of action and its interactions with metal ions and biological molecules. Additionally, the development of new 1-(2-hydroxyphenyl)ethanone (3-nitro-2-pyridinyl)hydrazone derivatives with improved properties and reduced toxicity is another potential direction for future research.

Synthesis Methods

1-(2-hydroxyphenyl)ethanone (3-nitro-2-pyridinyl)hydrazone can be synthesized through a simple condensation reaction between 2-hydroxyacetophenone and 3-nitro-2-pyridinecarboxaldehyde in the presence of hydrazine hydrate. The reaction yields 1-(2-hydroxyphenyl)ethanone (3-nitro-2-pyridinyl)hydrazone as a yellow solid with a melting point of 182-184°C.

Scientific Research Applications

1-(2-hydroxyphenyl)ethanone (3-nitro-2-pyridinyl)hydrazone has been studied extensively for its potential use in treating various diseases. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. 1-(2-hydroxyphenyl)ethanone (3-nitro-2-pyridinyl)hydrazone has also been studied for its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 1-(2-hydroxyphenyl)ethanone (3-nitro-2-pyridinyl)hydrazone has been studied for its potential use in treating cardiovascular diseases by reducing oxidative stress and inflammation in the heart.

properties

IUPAC Name

2-[(Z)-C-methyl-N-[(3-nitropyridin-2-yl)amino]carbonimidoyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3/c1-9(10-5-2-3-7-12(10)18)15-16-13-11(17(19)20)6-4-8-14-13/h2-8,18H,1H3,(H,14,16)/b15-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQJSENXROREAO-DHDCSXOGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=C(C=CC=N1)[N+](=O)[O-])C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC1=C(C=CC=N1)[N+](=O)[O-])/C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Z)-C-methyl-N-[(3-nitropyridin-2-yl)amino]carbonimidoyl]phenol

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